

### Application of Titanium Compounds in Perovskite Solar Cells: A Review and Protocols

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Compound of Interest		
Compound Name:	titanium(IV) nitrate	
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A Note on **Titanium(IV) Nitrate**: While the application of various titanium compounds in perovskite solar cells is well-documented, a thorough review of current literature reveals a notable absence of "**titanium(IV) nitrate**" as a commonly used precursor for either the perovskite active layer or the electron transport layer (ETL) in mainstream solution-processed fabrication methods. One niche mention describes its use in chemical vapor deposition for TiO2 layers, a process distinct from the prevalent techniques detailed in this document. Therefore, this document will focus on the two primary and impactful applications of titanium compounds in the field of perovskite photovoltaics: the development of lead-free perovskite active layers and the enhancement of titanium dioxide (TiO2) electron transport layers.

### Lead-Free Titanium-Based Perovskite Solar Cells

The toxicity of lead in conventional perovskite solar cells is a significant hurdle for commercialization. Researchers have explored replacing lead with more environmentally benign elements, with titanium emerging as a promising candidate due to its abundance, stability, and biocompatibility.[1][2] Cesium titanium(IV) halide perovskites (e.g., Cs2TiBr6) are at the forefront of this research.

### Application: Lead-Free Perovskite Absorber Layer

Titanium-based perovskites are being investigated as a non-toxic alternative to lead-based perovskites. These materials are particularly interesting for use in tandem solar cells, where a wider bandgap perovskite layer can be placed on top of a conventional silicon cell to improve overall efficiency.[1][3]

91.93

87.79

18.22

25.97

3



**Quantitative Data** 

Simulation

Simulation

27.86

27.43

Perovskit e Material	Depositio n Method	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Ref.
Cesium Titanium Bromide	High- Temperatur e Evaporatio n	3.3	> 1.0	-	-	[1]
CH3NH3S						

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current

1.66

1.203

Density, FF: Fill Factor

nBr3/Cs2Ti

Br6

MASnI3

# Experimental Protocol: Fabrication of Lead-Free Cesium Titanium Bromide Perovskite Solar Cells (Based on High-Temperature Evaporation)

This protocol is a generalized representation based on available literature.

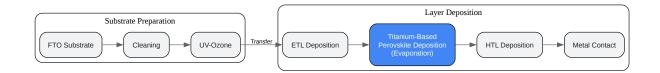
### 1. Substrate Preparation:

- Start with a fluorine-doped tin oxide (FTO) coated glass substrate.
- Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrate with a nitrogen gun.
- Treat the substrate with UV-ozone for 15 minutes to remove organic residues and improve the wettability.
- 2. Deposition of Electron Transport Layer (ETL):
- Deposit a compact layer of TiO2 (c-TiO2) onto the FTO substrate using a method such as spray pyrolysis or spin coating, followed by sintering at high temperatures (e.g., 500°C).



- Deposit a mesoporous TiO2 (m-TiO2) layer on top of the compact layer by spin coating a TiO2 paste and sinter again.
- 3. Deposition of Titanium-Based Perovskite Layer:
- Transfer the substrate into a high-vacuum thermal evaporation chamber.
- Co-evaporate cesium bromide (CsBr) and titanium(IV) bromide (TiBr4) or another suitable titanium halide precursor from separate sources.
- The stoichiometry of the deposited film is controlled by the evaporation rates of the individual precursors.
- Maintain the substrate at an elevated temperature during deposition to promote the formation of the perovskite crystal structure.
- 4. Deposition of Hole Transport Layer (HTL):
- Deposit a layer of a hole-transporting material, such as Spiro-OMeTAD, on top of the perovskite layer via spin coating in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- 5. Deposition of Metal Contact:
- Finally, deposit a metal contact (e.g., gold or silver) by thermal evaporation to complete the device.

### **Experimental Workflow**



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Caption: Workflow for fabricating lead-free titanium-based perovskite solar cells.



## Titanium Tetrachloride (TiCl4) Treatment of TiO2 Electron Transport Layer

The interface between the electron transport layer (ETL) and the perovskite absorber is critical for efficient charge extraction and minimizing recombination, thereby impacting the overall performance and stability of the solar cell. A common and effective method to improve the quality of the TiO2 ETL is a post-treatment with a dilute aqueous solution of titanium tetrachloride (TiCl4).

# Application: Enhancement of TiO2 Electron Transport Layer

The TiCl4 treatment serves several purposes:

- Passivation of surface defects: It reduces trap states on the surface of the TiO2, which can
  act as recombination centers for charge carriers.[4]
- Improved morphology: The treatment can help to create a more uniform and pinhole-free
   TiO2 layer.[5]
- Enhanced charge extraction: By improving the electronic coupling between the TiO2 and the perovskite layer, the treatment facilitates more efficient electron extraction.[4][6]

# **Quantitative Data: Effect of TiCl4 Treatment on Perovskite Solar Cell Performance**



TiCl4 Concentrati on (mM)	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Ref.
0 (Pristine)	13.3	1.010	21.3	65.7	[4]
20	-	-	-	-	[4]
40	-	-	-	-	[4]
80	17.4	1.085	22.9	70	[4]
100	16.2	-	-	-	[4]
80	13.37	0.86	24.94	52.3	[6][7]
100	15.71	0.963	22.14	-	[2]

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current

Density, FF: Fill Factor

# **Experimental Protocol: TiCl4 Treatment of Mesoporous TiO2 Layer**

This protocol details the post-treatment of a mesoporous TiO2 layer.

- 1. Preparation of TiO2 Layer:
- Prepare a compact TiO2 layer on a cleaned FTO substrate.
- Deposit a mesoporous TiO2 layer by spin-coating a TiO2 paste (e.g., 30 nm particle size) diluted in ethanol.
- Dry the substrate on a hot plate at 100°C for 10 minutes.
- Sinter the substrate at 500°C for 1 hour.
- Allow the substrate to cool to room temperature.

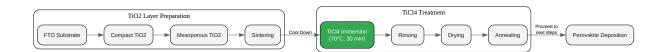
#### 2. TiCl4 Treatment:

 Prepare an aqueous solution of TiCl4 with the desired concentration (e.g., 20-100 mM) in a fume hood due to the corrosive and fuming nature of TiCl4.



- Immerse the cooled substrates with the TiO2 layer into the TiCl4 solution at 70°C for 30 minutes.[4]
- After the treatment, rinse the substrates thoroughly with deionized water.
- Dry the substrates with a stream of nitrogen.
- Anneal the treated substrates again at 450-500°C for 30 minutes. [4][8]
- 3. Perovskite Layer Deposition:
- Proceed with the deposition of the perovskite layer, HTL, and metal contact as described in the previous protocol or other standard fabrication procedures.

### **Experimental Workflow**



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